molecular formula C21H23NO5S B1679335 Rilmakalim CAS No. 132014-21-2

Rilmakalim

Cat. No. B1679335
M. Wt: 401.5 g/mol
InChI Key: LKAQWOWWTKFLNX-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rilmakalim , also known by its chemical name HOE-234 , is a potassium channel activator and a vasodilator. It exerts its effects on both bronchial and vascular smooth muscles. The compound has been investigated for its potential therapeutic applications, particularly in the context of detrusor instability and hyperreflexia. These conditions are often associated with overactive bladder symptoms .

Scientific Research Applications

Cardiac Applications

Rilmakalim, a potassium channel opener (PCO), has been studied for its effects on cardiac cells. In guinea pig ventricular myocytes, rilmakalim activated ATP-sensitive K(+) currents, with its efficacy enhanced under hypotonic conditions. This activation was inhibited by glibenclamide, highlighting its potential in cardiac applications (Kocić, Hirano, & Hiraoka, 2004).

Urology

In urology, the effect of rilmakalim on detrusor muscle contractions was investigated. The study found that rilmakalim reduced contractions induced by KCl and carbachol in mouse, pig, and human detrusor strips, with varying potency across species. This suggests rilmakalim’s potential in treating conditions like overactive bladder (Wuest, Kaden, Hakenberg, Wirth, & Ravens, 2005).

Vascular Applications

Research on rilmakalim also extends to its vascular effects. In the human mammary artery and saphenous vein, rilmakalim demonstrated antivasoconstrictor effects, suggesting its potential in managing vascular spasms during coronary artery bypass grafting (Novakovic et al., 2003).

Pulmonary Hypertension

A study on the responsiveness of sinoatrial cells in rats to adrenomimetics and rilmakalim showed gender-dependent effects in the context of pulmonary arterial hypertension (PAH). This study provides insights into rilmakalim's potential role in modulating heart rate under conditions of PAH, particularly in different genders (Kocić & Sztormowska, 2009).

Atrial Fibrillation

In atrial fibrillation, a study indicated that chronic atrial fibrillation is associated with a downregulation of ATP-sensitive K(+) currents, with rilmakalim used to activate these currents in atrial myocytes from patients. This highlights its relevance in the context of electrical remodeling in chronic atrial fibrillation (Balana et al., 2003).

properties

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157307
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmakalim

CAS RN

132014-21-2
Record name Rilmakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rilmakalim
Reactant of Route 2
Rilmakalim
Reactant of Route 3
Rilmakalim
Reactant of Route 4
Rilmakalim
Reactant of Route 5
Rilmakalim
Reactant of Route 6
Rilmakalim

Citations

For This Compound
249
Citations
E Krause, H Englert, H Gögelein - Pflügers Archiv, 1995 - Springer
… higher than the rilmakalim-activated currents (rilmakalim-activated … While the rilmakalim-activated current could be blocked … Both rilmakalim and metabolic inhibition with the uncoupler …
Number of citations: 60 link.springer.com
M Wuest, S Kaden, OW Hakenberg, MP Wirth… - Naunyn-Schmiedeberg's …, 2005 - Springer
… We conclude that with this one exception, the responses to rilmakalim in detrusor … opener rilmakalim on detrusor contractions in man, pig and mouse. Moreover, effects of rilmakalim …
Number of citations: 24 link.springer.com
A Novakovic, L Gojkovic-Bukarica… - Journal of …, 2003 - jstage.jst.go.jp
… failed to antagonize rilmakalim-induced … effect of rilmakalim on EFS-evoked contractions involves KATP channels located pre-synaptically. However, the mechanism by which rilmakalim …
Number of citations: 22 www.jstage.jst.go.jp
FR Neto, OM Júnior, GB Olivera - General Pharmacology: The …, 1997 - researchgate.net
… rilmakalim on action potential characteristics of different cardiac tissues. The present investigation shows that rilmakalim … However, rilmakalim differs in some respects from other agents …
Number of citations: 14 www.researchgate.net
I Kocic, Y Hirano, M Hiraoka - Journal of pharmacological sciences, 2004 - jstage.jst.go.jp
The aim of this study was to investigate the influence of hypotonic challenge on the effects of potassium channel openers (PCO), rilmakalim and pinacidil, on activation of the ATP-…
Number of citations: 8 www.jstage.jst.go.jp
HG Olbrich, M Müller, S Lindner, B Henke… - International journal of …, 1999 - Elsevier
… of the potassium channel opener rilmakalim in isolated ventricular … rilmakalim (concentration range 0.1–12.0 μM), glibenclamide (concentration range 0.03–3.0 μM) plus rilmakalim …
Number of citations: 7 www.sciencedirect.com
I Kocić, Y Hirano, M Hiraoka - Journal of Pharmacological Sciences, 2004 - Elsevier
The aim of this study was to investigate the influence of hypotonic challenge on the effects of potassium channel openers (PCO), rilmakalim and pinacidil, on activation of the ATP-…
Number of citations: 1 www.sciencedirect.com
I Kocic, Y Hirano, M Hiraoka - Polish journal of pharmacology, 2003 - Citeseer
We report here that early exposure of guinea pig ventricular myocytes to hypertonic solution (~ 400 mOsm compared to 280 mOsm in isotonic solution) increased the potency of …
Number of citations: 3 citeseerx.ist.psu.edu
I Kocić, M Dabrowski, J Petrusewicz - Polish Journal of …, 2000 - europepmc.org
In this study we tested the influence of activation of ATP-sensitive K+ channels (KATP) on the changes in automatism induced by isoprenaline, noradrenaline and phenylephrine. …
Number of citations: 1 europepmc.org
B Balana, D Dobrev, E Wettwer, T Christ… - Journal of molecular and …, 2003 - Elsevier
… the I K,ATP channel opener rilmakalim. The inward rectifier I K1 … of cells, rilmakalim stimulated I K,ATP (defined as rilmakalim-… I K,ATP with 10 μM rilmakalim was smaller in AF than in SR …
Number of citations: 55 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.